Bienvenue dans la boutique en ligne BenchChem!

CPI-637

Epigenetics Bromodomain selectivity CBP/EP300

CPI-637 is a cell-active benzodiazepinone with IC₅₀ 30 nM (CBP) and 51 nM (EP300) in TR-FRET. >700-fold selectivity over BET bromodomains (BRD4 IC₅₀ 11 μM) ensures minimal off-target effects in transcriptional studies. Cellular efficacy confirmed by CBP BRET EC₅₀ 0.3 μM and MYC inhibition EC₅₀ 0.60 μM. Inactive enantiomer available for on-target validation. Ideal for multiple myeloma or HIV-1 latency research.

Molecular Formula C22H22N6O
Molecular Weight 386.4 g/mol
Cat. No. B606800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-637
SynonymsCPI-637;  CPI 637;  CPI637.
Molecular FormulaC22H22N6O
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C
InChIInChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1
InChIKeyBFTKDWYIRJGJCA-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CPI-637: A Selective CBP/EP300 Bromodomain Inhibitor for Epigenetic Research and Drug Discovery


CPI-637 is a benzodiazepinone-based, cell-active inhibitor of the bromodomains of CREB-binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300), two highly homologous transcriptional coactivators implicated in oncogenic gene regulation [1]. Discovered through fragment-based screening, CPI-637 exhibits nanomolar biochemical potency (CBP TR-FRET IC50 = 0.03 μM; EP300 IC50 = 0.051 μM) and demonstrates >700-fold selectivity over the BET family of bromodomains (BRD4 BD-1 IC50 = 11.0 μM) . Its cellular activity is confirmed by a CBP BRET EC50 of 0.3 μM and MYC expression inhibition (EC50 = 0.60 μM) in AMO-1 cells . CPI-637 serves as a well-characterized chemical probe for dissecting CBP/EP300 bromodomain biology and for benchmarking newer inhibitors in the same target class.

Why CPI-637 Cannot Be Replaced by Other CBP/EP300 Bromodomain Inhibitors Without Quantitative Justification


CBP/EP300 bromodomain inhibitors span a wide range of selectivity profiles, cellular engagement characteristics, and chemotypes that preclude simple one-to-one substitution. Even within the same nominal target class, compounds such as GNE-272, GNE-781, SGC-CBP30, and Y08197 differ substantially in their BET off-target activity, cellular MYC suppression potency, and scaffold-dependent binding modes [1]. For example, GNE-781 achieves sub-nanomolar CBP potency but exhibits a distinct selectivity window relative to BRD4 that may not be interchangeable with CPI-637's selectivity profile in assays where residual BET inhibition is consequential [2]. Conversely, Y08197 offers cleaner selectivity but with approximately 3-fold weaker cellular potency, making it a poor surrogate for studies requiring robust cellular CBP/EP300 engagement [3]. The quantitative evidence below establishes that CPI-637 occupies a specific, reproducible position in the CBP/EP300 inhibitor landscape that cannot be assumed equivalent to any close analog without experimental verification.

CPI-637 Quantitative Differentiation Evidence Against Closest CBP/EP300 Bromodomain Inhibitor Analogs


CPI-637 Achieves >700-Fold Selectivity Over BET Bromodomains, Surpassing GNE-272 and SGC-CBP30 in Selectivity Window Width

CPI-637 exhibits a selectivity window of >700-fold between CBP (IC50 = 0.03 μM) and BRD4 BD-1 (IC50 = 11.0 μM) in TR-FRET assays [1]. This exceeds the selectivity of GNE-272, which achieves a 650-fold window (CBP IC50 = 0.02 μM; BRD4 IC50 = 13 μM) in the same assay format [2]. SGC-CBP30 provides only 40- to 250-fold selectivity over BRD4(1) and BRD4(2), respectively . The wider selectivity window of CPI-637 reduces the probability of confounding BET-mediated transcriptional effects in cellular experiments where CBP/EP300-specific biology is under investigation.

Epigenetics Bromodomain selectivity CBP/EP300

CPI-637 Cellular MYC Suppression (EC50 = 0.60 μM) Is More Potent Than GNE-272 (EC50 = 0.91 μM) in Orthogonal Cellular Assays

In AMO-1 multiple myeloma cells, CPI-637 inhibits MYC expression with an EC50 of 0.60 μM after 6-hour treatment, confirming that biochemical CBP/EP300 inhibition translates into downstream transcriptional suppression . In a comparable cellular MYC assay, GNE-272 achieved an EC50 of 0.91 μM in MV4-11 acute myeloid leukemia cells [1]. Although assayed in different cell lines, the 1.5-fold more potent MYC suppression by CPI-637, combined with its >700-fold BET selectivity, indicates a favorable cellular efficacy-to-selectivity ratio. No cellular MYC data are available for Y08197, limiting its utility as a functional probe [2].

MYC oncogene Cellular target engagement Multiple myeloma

CPI-637 Binding Thermodynamics Confirmed by ITC: Kd = 0.031 μM, Providing Quantitative Orthogonal Validation Absent for Many Comparators

CPI-637 binding to the CBP bromodomain was quantitatively confirmed by isothermal titration calorimetry (ITC), yielding a Kd of 0.031 ± 0.012 μM with a binding stoichiometry N = 0.968, indicating 1:1 binding [1]. Thermodynamic parameters (ΔH = 7007 cal/mol; ΔS = 10.9 cal/mol/deg) demonstrate enthalpy-driven binding. This orthogonal biophysical validation distinguishes CPI-637 from Y08197, for which only AlphaScreen and thermal shift assay data are available, and from SGC-CBP30, where ITC data are not routinely reported [2]. ITC confirmation eliminates the risk of assay artifacts (e.g., compound aggregation, fluorescence interference) that can confound TR-FRET-only characterizations.

Isothermal titration calorimetry Binding affinity Biophysical validation

CPI-637 Benzodiazepinone Scaffold Is Structurally Distinct from GNE-Series Tetrahydroquinoline and SGC-CBP30 Chemotypes, Enabling Different Binding Interactions

CPI-637 is built on a 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one core, a fragment-derived benzodiazepinone scaffold, whereas GNE-272 and GNE-781 employ a tetrahydroquinoline motif and SGC-CBP30 uses a distinct chemical series [1]. A cocrystal structure confirmed that CPI-637 recapitulates key hydrogen bonding interactions within the CBP bromodomain acetyl-lysine binding pocket, with the substituted indazole moiety forming specific contacts [2]. These scaffold-level differences translate into distinct off-target profiles: CPI-637 shows notable biochemical activity only against BRD9 (IC50 = 0.73 μM) among non-CBP/EP300 bromodomains [3], while GNE-series compounds have different ancillary bromodomain interaction patterns. For research groups developing structure-activity relationships or seeking to avoid cross-resistance with other chemotypes, CPI-637 provides a chemically orthogonal option.

Chemical probe Scaffold differentiation Cocrystal structure

CPI-637 Cellular Target Engagement (BRET EC50 = 0.3 μM) Directly Confirms Biochemical-to-Cellular Translation, Outperforming Y08197 Which Lacks Cellular Engagement Data

CPI-637 demonstrates clear cellular target engagement with a CBP BRET EC50 of 0.3 μM, indicating that the biochemical potency (IC50 = 0.03 μM) translates into cells with only a ~10-fold shift [1]. This level of cellular activity is comparable to GNE-272 (BRET EC50 = 0.41 μM) despite CPI-637's slightly lower biochemical potency [2]. In contrast, Y08197, while showing cleaner selectivity in thermal shift assays, has no published cellular target engagement data (BRET or otherwise), leaving a critical gap in its pharmacological validation [3]. The availability of a quantitative cellular EC50 for target engagement makes CPI-637 immediately usable in cell-based mechanistic studies without requiring de novo assay development.

Cellular target engagement BRET assay CBP bromodomain

Optimal Research and Industrial Application Scenarios for CPI-637 Based on Verified Differential Evidence


Selective CBP/EP300 Bromodomain Dissection in MYC-Driven Cancer Models Requiring Minimal BET Interference

CPI-637 is the preferred chemical probe when the experimental objective is to isolate CBP/EP300 bromodomain-specific transcriptional effects from BET bromodomain contributions in MYC-dependent cancer cell lines such as AMO-1 (multiple myeloma). Its >700-fold selectivity over BRD4 [1] and cellular MYC suppression EC50 of 0.60 μM enable dosing at concentrations (0.3–1 μM) that robustly engage CBP/EP300 while maintaining BRD4 inhibition below biologically relevant thresholds. This selectivity profile is superior to SGC-CBP30 (40-fold selectivity) and comparable to GNE-272, making CPI-637 a reliable tool for mechanistic studies where BET confounding must be rigorously excluded.

Biophysical Assay Development and Structure-Based Drug Design Requiring Orthogonal Binding Validation

CPI-637's ITC-confirmed Kd of 0.031 μM and published cocrystal structure [1] make it the best-characterized CBP/EP300 bromodomain inhibitor for biophysical assay development. Research groups establishing surface plasmon resonance (SPR), ITC, or thermal shift screening platforms can use CPI-637 as a validated positive control with known thermodynamic binding parameters. In contrast, Y08197 and SGC-CBP30 lack comparable ITC characterization, introducing uncertainty in biophysical assay validation. The benzodiazepinone scaffold also provides a structurally distinct reference for fragment-based drug design programs seeking alternative chemotypes to the tetrahydroquinoline series.

CBP/EP300 Bromodomain Inhibitor Benchmarking and Comparator Studies in Epigenetic Drug Discovery

CPI-637 serves as an essential benchmarking compound for medicinal chemistry programs developing next-generation CBP/EP300 bromodomain inhibitors or PROTAC degraders. Its well-defined potency (CBP IC50 = 0.03 μM), selectivity (>700-fold over BRD4), cellular engagement (BRET EC50 = 0.3 μM), and MYC inhibition (EC50 = 0.60 μM) [1] [2] collectively constitute a multi-parameter reference profile against which novel compounds can be quantitatively compared. Procurement of CPI-637 alongside GNE-272 and GNE-781 enables head-to-head comparative profiling in the same assay system, facilitating informed go/no-go decisions in lead optimization campaigns.

HIV Latency Reversal Research Exploiting CPI-637's Dual BRD4/TIP60 Targeting Profile

Beyond its canonical CBP/EP300 application, CPI-637 has demonstrated bifunctional activity as a latency-reversing agent (LRA) in HIV-1 latency models, where its concurrent inhibition of BRD4 and TIP60 promotes Tat-dependent transcriptional activation [1]. This unique dual-target mechanism distinguishes CPI-637 from purely CBP/EP300-selective inhibitors like Y08197 or SGC-CBP30, and positions it as a specialized tool for 'shock and kill' HIV eradication strategies. Researchers in this field should select CPI-637 specifically for its combined CBP/EP300 and BRD4/TIP60 inhibitory activity, which is not replicated by more selective CBP/EP300 probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.